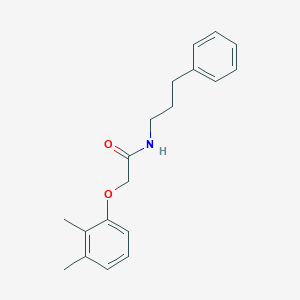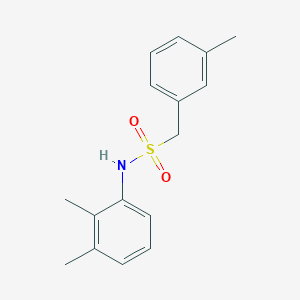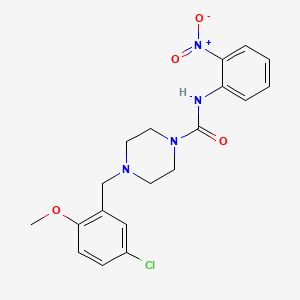![molecular formula C14H21NO2S B4751621 1-[(2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B4751621.png)
1-[(2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine
Overview
Description
1-[(2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as SMT-19969 and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine involves its interaction with certain ion channels in the brain, specifically the voltage-gated sodium channels. This interaction leads to a decrease in the activity of these channels, which in turn reduces the excitability of neurons. This mechanism of action is similar to that of several existing drugs used to treat epilepsy and chronic pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine have been extensively studied in animal models. Studies have shown that this compound has a dose-dependent inhibitory effect on the activity of voltage-gated sodium channels in the brain. This leads to a reduction in the firing rate of neurons and a decrease in the release of neurotransmitters such as glutamate and substance P. These effects have been shown to be beneficial in the treatment of several neurological disorders.
Advantages and Limitations for Lab Experiments
One major advantage of using 1-[(2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine in lab experiments is its selectivity for voltage-gated sodium channels. This makes it a useful tool for studying the role of these channels in various physiological and pathological processes. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in animal models.
Future Directions
There are several potential future directions for research on 1-[(2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine. One area of interest is in the development of new drugs for the treatment of neurological disorders such as epilepsy and chronic pain. Another potential application is in the study of the role of voltage-gated sodium channels in other physiological processes, such as muscle contraction and cardiac function. Further research is also needed to better understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects and toxicity.
Scientific Research Applications
1-[(2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine has been studied for its potential applications in several areas of scientific research. One major area of interest is in the field of neuroscience, where this compound has been found to have an inhibitory effect on the activity of certain ion channels in the brain. This makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and chronic pain.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-3-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-11-6-7-14(13(3)9-11)18(16,17)15-8-4-5-12(2)10-15/h6-7,9,12H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICDKOUYBYHCEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethylphenyl)sulfonyl]-3-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-bromo-4-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4751545.png)



![1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4751575.png)


![2-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile](/img/structure/B4751584.png)


![1-(3-fluorobenzyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4751598.png)
![1-(4-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4751609.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4751617.png)
![2,4-dichloro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4751623.png)